molecular formula C7H13N3O2 B13620635 (5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine

(5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B13620635
M. Wt: 171.20 g/mol
InChI Key: FNJSNVURFQBFGN-UHFFFAOYSA-N
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Description

(5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an acyl hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the ethoxyethyl side chain.

    Substitution: The amine group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine
  • (5-(2-Propoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine
  • (5-(2-Butoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine

Uniqueness

(5-(2-Ethoxyethyl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to its specific ethoxyethyl side chain, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for developing new drugs or materials with tailored properties.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

[5-(2-ethoxyethyl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C7H13N3O2/c1-2-11-4-3-7-9-6(5-8)10-12-7/h2-5,8H2,1H3

InChI Key

FNJSNVURFQBFGN-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NC(=NO1)CN

Origin of Product

United States

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